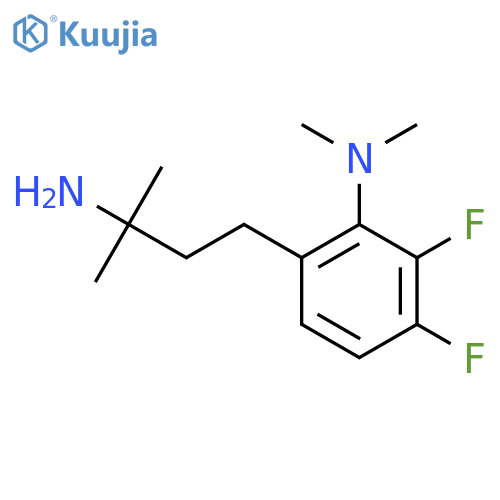

Cas no 2229185-11-7 (6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

-

- 6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline

- 2229185-11-7

- EN300-1734257

-

- インチ: 1S/C13H20F2N2/c1-13(2,16)8-7-9-5-6-10(14)11(15)12(9)17(3)4/h5-6H,7-8,16H2,1-4H3

- InChIKey: FSKSYNNTVXXUCO-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1N(C)C)CCC(C)(C)N)F

計算された属性

- せいみつぶんしりょう: 242.15945497g/mol

- どういたいしつりょう: 242.15945497g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.3Ų

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1734257-1.0g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 1g |

$1500.0 | 2023-06-04 | ||

| Enamine | EN300-1734257-0.5g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 0.5g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1734257-5.0g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 5g |

$4349.0 | 2023-06-04 | ||

| Enamine | EN300-1734257-0.05g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1734257-1g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1734257-10g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1734257-5g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1734257-2.5g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1734257-10.0g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 10g |

$6450.0 | 2023-06-04 | ||

| Enamine | EN300-1734257-0.1g |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline |

2229185-11-7 | 0.1g |

$1320.0 | 2023-09-20 |

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline 関連文献

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylanilineに関する追加情報

Introduction to Compound with CAS No. 2229185-11-7 and Product Name: 6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline

The compound with the CAS number 2229185-11-7 and the product name 6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both difluoro and dimethylamino substituents in its molecular framework suggests a high degree of chemical complexity, which may contribute to its distinct pharmacological properties.

Recent research in the domain of fluorinated aromatic amines has highlighted their importance as key structural motifs in the development of novel therapeutic agents. The difluoro group, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity to biological targets. In the case of 6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline, the combination of these fluorine atoms with the N,N-dimethylamino moiety could potentially modulate its interaction with enzymes and receptors, thereby influencing its biological activity.

The 3-amino-3-methylbutyl side chain is another critical feature of this compound, which may contribute to its solubility and pharmacokinetic profile. This type of aliphatic amine substituent is often employed in drug design to improve oral bioavailability and tissue distribution. The unique arrangement of atoms in this side chain could also play a role in modulating the compound's reactivity and stability under various conditions.

Current studies in medicinal chemistry have demonstrated that compounds featuring both amino and fluorinated aromatic moieties exhibit a broad spectrum of biological activities. These activities range from anti-inflammatory and analgesic effects to more specialized functions such as antiviral and anticancer properties. The specific combination of functional groups in 6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline makes it a promising candidate for further investigation in these areas.

In vitro studies have begun to explore the potential pharmacological effects of this compound. Preliminary findings suggest that it may exhibit inhibitory activity against certain enzymes involved in disease pathways. The dimethylamino group, known for its ability to stabilize positive charges, could enhance binding interactions with negatively charged residues on target proteins. This property is particularly relevant for enzymes such as kinases and phosphodiesterases, which are key targets in oncology and neurology.

The difluoro substituents on the aromatic ring are expected to influence the electronic properties of the molecule, potentially altering its lipophilicity and polarizability. These factors are crucial for determining how well the compound interacts with biological membranes and cellular compartments. By fine-tuning these properties, researchers can optimize the compound's ability to cross cell membranes and reach its intended biological site of action.

One of the most exciting aspects of this compound is its potential for further derivatization. The presence of multiple reactive sites—such as the primary amine group and the aromatic ring—allows chemists to introduce additional functional groups or modify existing ones. This flexibility opens up numerous possibilities for designing analogs with enhanced potency, selectivity, or reduced toxicity. Such modifications are essential for advancing a lead compound from preclinical research to clinical development.

Recent advancements in computational chemistry have also facilitated the study of this compound's behavior under different conditions. Molecular modeling techniques can predict how it might interact with biological targets at an atomic level. These predictions are invaluable for guiding experimental design and helping researchers prioritize which derivatives are most likely to succeed.

The synthesis of 6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms often requires specialized methodologies to achieve high yields and purity. However, modern synthetic strategies have made it increasingly feasible to incorporate fluorine into complex molecules efficiently. The development of new catalysts and reaction conditions continues to expand the toolkit available for constructing fluorinated arylamines like this one.

In conclusion, 6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 2229185-11-7) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As research progresses, this compound is likely to play an important role in developing novel therapeutic agents that address unmet medical needs.

2229185-11-7 (6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline) 関連製品

- 1341050-98-3(4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde)

- 1806491-85-9(2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole)

- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)

- 1781213-90-8(3-Azetidinecarboxaldehyde, 3-methyl-)

- 1597850-96-8({2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine)

- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)

- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)

- 2248506-93-4((2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol)

- 860301-38-8(1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine)